Benzene, [(1E)-4-bromo-1-butenyl]-
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Description
“Benzene, [(1E)-4-bromo-1-butenyl]-” is an organic compound with the molecular formula C10H11Br . It is a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .
Molecular Structure Analysis
The molecular structure of “Benzene, [(1E)-4-bromo-1-butenyl]-” involves a benzene ring with a 4-bromo-1-butenyl group attached . The benzene ring is a planar hexagonal ring of carbons with alternating single and double bonds . The 4-bromo-1-butenyl group is a four-carbon chain with a bromine atom attached at one end and a double bond between the first and second carbons .
Scientific Research Applications
Fluorescence-Based Materials and Techniques
Single-benzene-based fluorophores, which include “Benzene, [(1E)-4-bromo-1-butenyl]-”, have been used in various basic research fields and industries . These materials and associated techniques (analytical, imaging, and sensing techniques) have been highlighted over the last century .
Biology and Materials Science
Organic molecule-based fluorophores, including “Benzene, [(1E)-4-bromo-1-butenyl]-”, have ushered in a new era in biology and materials science . They have been used to develop hundreds of organic fluorophores .
Fluorophore-Related Materials Science Fields
“Benzene, [(1E)-4-bromo-1-butenyl]-” has potential applications in the development of new single-benzene-based fluorophore (SBBF) derivatives in fluorophore-related materials science fields .
Chiral Fluorescent Probes or Optoelectronic Materials
The chiral single-benzene-based fluorophores showed favorable photophysical properties, including large Stokes shifts, good fluorescence quantum yields, aggregation-induced emission (AIE) in aqueous solution, and intense emission and circularly polarized luminescence (CPL) in the solid state . This indicates great potential applications as chiral fluorescent probes or optoelectronic materials .
Lipid Droplet-Targeting Bioimaging in Living Cells
Representatives of “Benzene, [(1E)-4-bromo-1-butenyl]-” were also employed for the lipid droplet-targeting bioimaging in living cells . This could be a significant application in the field of cellular biology and medical diagnostics .
Organic Light-Emitting Diodes (OLEDs), Sensors, and Fluorescence Bio-Imaging
Organic fluorescent materials, including “Benzene, [(1E)-4-bromo-1-butenyl]-”, have grown as one of the most significant fields in organic materials due to their potential importance in OLEDs, sensors, and fluorescence bio-imaging .
properties
IUPAC Name |
[(E)-4-bromobut-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENIUOKSTSIUOR-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346690 |
Source
|
Record name | [(1E)-4-bromo-1-butenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7515-41-5 |
Source
|
Record name | [(1E)-4-bromo-1-butenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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